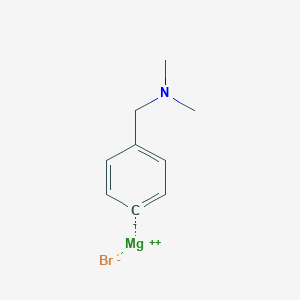

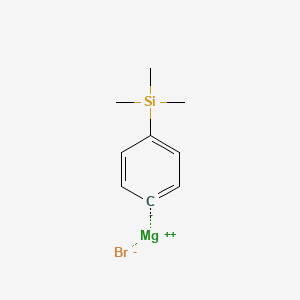

(4-Dimethylaminomethyl)phenylmagnesium bromide, 0.50 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Tertiary Alcohols

(4-Dimethylaminomethyl)phenylmagnesium bromide: is commonly utilized in the synthesis of tertiary alcohols through Grignard reactions . By reacting with ketones, such as benzophenone, this reagent can introduce a new carbon group to the ketone, resulting in the formation of a tertiary alcohol. This process is pivotal in creating complex organic molecules that have applications ranging from pharmaceuticals to materials science.

Formation of Carbon-Carbon Bonds

The ability of Grignard reagents to form carbon-carbon bonds is a cornerstone of organic chemistry . (4-Dimethylaminomethyl)phenylmagnesium bromide can react with various electrophilic molecules to create these bonds, which are essential for the construction of complex molecular structures used in drug development and synthetic chemistry.

Pharmaceutical Drug Synthesis

In the pharmaceutical industry, (4-Dimethylaminomethyl)phenylmagnesium bromide plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs) . Its reactivity with carbonyl-containing compounds allows for the construction of a diverse array of molecular architectures found in many drugs.

Polymer Production

This Grignard reagent is also significant in the production of polymers . By initiating polymerization reactions or by incorporating into polymer chains, it contributes to the development of new materials with desirable properties such as increased strength, flexibility, or chemical resistance.

Fragrance Manufacturing

The compound’s application extends to the fragrance industry, where it is used to synthesize complex organic molecules that make up various scents and flavors . The versatility of the Grignard reaction allows for the creation of a wide range of aromatic compounds.

Chemical Intermediate

(4-Dimethylaminomethyl)phenylmagnesium bromide: serves as a chemical intermediate in the synthesis of more complex organic compounds. It is particularly useful in reactions where a dimethylamino group is needed as part of the molecular structure, which is common in dyes, agrochemicals, and research chemicals.

Mécanisme D'action

Target of Action

As a grignard reagent, it is known to be highly reactive and can interact with a variety of functional groups, including carbonyl groups in aldehydes and ketones, to form new carbon-carbon bonds .

Mode of Action

(4-Dimethylaminomethyl)phenylmagnesium bromide, like other Grignard reagents, is a strong nucleophile and base . It can attack electrophilic carbon atoms that are present in polar bonds . For example, in the presence of a carbonyl group, the carbon-magnesium bond can break and the carbon can form a new bond with the carbonyl carbon, resulting in the addition of the (4-Dimethylaminomethyl)phenyl group to the molecule .

Biochemical Pathways

The compound’s ability to form new carbon-carbon bonds can potentially lead to the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of (4-Dimethylaminomethyl)phenylmagnesium bromide is the formation of new carbon-carbon bonds . This can lead to the synthesis of a variety of organic compounds, depending on the other reactants present in the reaction .

Action Environment

The action of (4-Dimethylaminomethyl)phenylmagnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are known to be sensitive to moisture and air . They are typically prepared and used under anhydrous conditions to prevent reaction with water or oxygen . The temperature and solvent can also affect the reaction rate and product yield .

Propriétés

IUPAC Name |

magnesium;N,N-dimethyl-1-phenylmethanamine;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h4-7H,8H2,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXMIEQXWLWODE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Dimethylaminomethyl)phenylmagnesium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)